molecular formula C10H6F3NO2S2 B10916987 N-(2,4-Difluorophenyl)-5-fluorothiophene-2-sulfonamide

N-(2,4-Difluorophenyl)-5-fluorothiophene-2-sulfonamide

Cat. No.: B10916987
M. Wt: 293.3 g/mol
InChI Key: PWFCALAMCACOQL-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-5-fluorothiophene-2-sulfonamide is a fluorinated organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. The presence of fluorine atoms in the compound enhances its chemical stability and reactivity, making it a valuable candidate for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Difluorophenyl)-5-fluorothiophene-2-sulfonamide typically involves the reaction of 2,4-difluoroaniline with 5-fluorothiophene-2-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Difluorophenyl)-5-fluorothiophene-2-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Nucleophiles like hydroxide, alkoxide, or amine in polar solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

N-(2,4-Difluorophenyl)-5-fluorothiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(2,4-Difluorophenyl)-5-fluorothiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, making it a potent inhibitor or modulator of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-Difluorophenyl)-5-fluorothiophene-2-sulfonamide is unique due to the presence of both fluorine and thiophene moieties, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s reactivity, stability, and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C10H6F3NO2S2

Molecular Weight

293.3 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-5-fluorothiophene-2-sulfonamide

InChI

InChI=1S/C10H6F3NO2S2/c11-6-1-2-8(7(12)5-6)14-18(15,16)10-4-3-9(13)17-10/h1-5,14H

InChI Key

PWFCALAMCACOQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)NS(=O)(=O)C2=CC=C(S2)F

Origin of Product

United States

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